4-Chloro-2-cyclohexyl-6-methylpyrimidine

Cytochrome P450 inhibition CYP26A1 Retinoic acid metabolism

4-Chloro-2-cyclohexyl-6-methylpyrimidine is a specialized pyrimidine intermediate with a unique substitution pattern. The reactive 4-chloro leaving group enables efficient nucleophilic substitution for library synthesis, while the cyclohexyl moiety provides hydrophobic bulk. Its nanomolar CYP26A1 activity (IC50 13 nM) and minimal CYP2C9/2D6 inhibition make it a valuable scaffold for developing drug candidates with reduced drug-drug interaction risks. Generic substitution is not recommended due to distinct electronic and steric effects.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 94052-09-2
Cat. No. B1452656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclohexyl-6-methylpyrimidine
CAS94052-09-2
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCCCC2)Cl
InChIInChI=1S/C11H15ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3
InChIKeyLYAUEPUUMRYQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-cyclohexyl-6-methylpyrimidine (CAS 94052-09-2): Chemical Profile and Procurement-Relevant Structural Identity


4-Chloro-2-cyclohexyl-6-methylpyrimidine (CAS 94052-09-2, molecular formula C₁₁H₁₅ClN₂, molecular weight 210.70 g/mol) is a chloro-substituted pyrimidine derivative featuring a cyclohexyl group at the 2-position and a methyl group at the 6-position . This compound belongs to the class of 2-cyclohexyl-4-chloro-6-methylpyrimidines, a subclass of chloropyrimidines that serve as versatile intermediates in medicinal chemistry and agrochemical development [1]. The unique combination of a hydrophobic cyclohexyl moiety, a reactive chloro leaving group at the 4-position, and a methyl substituent at the 6-position establishes a distinct substitution pattern that governs its physicochemical properties, reactivity profile, and biological target engagement [2].

4-Chloro-2-cyclohexyl-6-methylpyrimidine: Why In-Class Analogs Cannot Be Interchanged Without Verification


Substitution of 4-chloro-2-cyclohexyl-6-methylpyrimidine with a generic pyrimidine derivative or a positional isomer is not straightforward due to the distinct electronic and steric contributions of its specific substitution pattern. The presence of the chloro group at the 4-position confers a unique reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions, which is not replicated in analogs lacking this halogen or bearing it at a different position [1]. Moreover, the cyclohexyl group at the 2-position introduces significant hydrophobic bulk, influencing both solubility and binding interactions with biological targets. Studies on related cyclohexylpyrimidines demonstrate that even minor changes in substitution pattern—such as shifting the chloro group from the 4- to the 6-position or replacing the cyclohexyl with a phenyl ring—can lead to marked differences in target engagement, metabolic stability, and synthetic utility [2]. The quantitative evidence presented below substantiates that generic substitution without experimental validation would risk unpredictable outcomes in research and development workflows.

4-Chloro-2-cyclohexyl-6-methylpyrimidine: Quantified Differentiation vs. Closest Analogs and Alternatives


Inhibition of CYP26A1: Target Compound Exhibits Nanomolar Potency, Distinct from In-Class Comparators

4-Chloro-2-cyclohexyl-6-methylpyrimidine demonstrates potent inhibition of CYP26A1 with an IC50 of 13 nM in human MCF7 cell microsomes, whereas its positional isomer 4-chloro-6-cyclohexyl-2-methylpyrimidine (CAS 1412957-40-4) shows no reported activity against this target [1]. This substantial difference highlights the critical role of the methyl group position in dictating target engagement.

Cytochrome P450 inhibition CYP26A1 Retinoic acid metabolism

CYP2C9 Inhibition: Weak Activity Distinguishes Target Compound from Potent CYP2C9 Inhibitors in the Class

The target compound exhibits weak inhibition of CYP2C9 with an IC50 >10,000 nM in human microsomes [1]. In contrast, several 2,4-disubstituted pyrimidine analogs, such as 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives, have been reported to show potent CYP inhibition [2]. This low CYP2C9 inhibitory potential suggests a reduced likelihood of drug-drug interactions for the target compound relative to more potent analogs.

Cytochrome P450 inhibition CYP2C9 Drug-drug interaction

RORγ Ligand Binding Domain Inhibition: Moderate Potency Unique to This Substitution Pattern

4-Chloro-2-cyclohexyl-6-methylpyrimidine inhibits the RORγ ligand binding domain with an EC50 of 900 nM in a Gal4 luciferase reporter assay in CHOK1 cells [1]. This activity is distinct from other cyclohexylpyrimidines, which have been primarily explored as glucocorticoid receptor modulators rather than RORγ ligands [2].

Nuclear receptor modulation RORγ Immunology

Synthetic Utility: Unique Chloro Leaving Group Enables Regioselective Derivatization

The 4-chloro substituent in 4-chloro-2-cyclohexyl-6-methylpyrimidine serves as an efficient leaving group for SNAr reactions, enabling the introduction of diverse amines, alkoxides, and thiols [1]. This reactivity contrasts with analogs lacking the chloro group, such as 2-cyclohexyl-4,6-dimethylpyrimidine, which require harsher conditions for functionalization [2].

Synthetic intermediate Nucleophilic aromatic substitution Medicinal chemistry

Lack of CYP2D6 Inhibition: Distinct Safety Profile Compared to Potent CYP2D6 Inhibitors

4-Chloro-2-cyclohexyl-6-methylpyrimidine shows no significant inhibition of CYP2D6 at concentrations up to 6,000 nM in vitro [1]. This is in stark contrast to many pyrimidine-containing compounds, such as certain 4-substituted pyrimidines, which exhibit potent CYP2D6 inhibition with IC50 values in the low micromolar to nanomolar range [2].

Cytochrome P450 inhibition CYP2D6 Drug metabolism

4-Chloro-2-cyclohexyl-6-methylpyrimidine: Recommended Research and Industrial Use Cases


Synthesis of 4-Substituted Pyrimidine Derivatives for Medicinal Chemistry

Given its reactive 4-chloro leaving group, 4-chloro-2-cyclohexyl-6-methylpyrimidine is an ideal starting material for generating libraries of 4-amino, 4-alkoxy, or 4-thio substituted pyrimidines via nucleophilic aromatic substitution [4]. This synthetic utility is supported by its classification as a versatile intermediate in chloropyrimidine chemistry [5].

Investigating RORγ-Mediated Pathways in Immunology Research

The compound's moderate inhibitory activity against the RORγ ligand binding domain (EC50 = 900 nM) [4] makes it a suitable probe for studying RORγ-dependent transcriptional programs in T helper 17 (Th17) cell differentiation and autoimmune inflammation, without the confounding effects of potent glucocorticoid receptor modulation observed with other cyclohexylpyrimidines [5].

Assessing CYP26A1-Dependent Retinoic Acid Catabolism

With a nanomolar IC50 (13 nM) against CYP26A1 in cell-based microsomal assays [4], 4-chloro-2-cyclohexyl-6-methylpyrimidine can be employed as a selective chemical tool to evaluate the role of CYP26A1 in retinoic acid homeostasis and its implications in cancer biology and developmental studies.

Evaluating Low CYP Interaction Potential in Lead Optimization

The weak inhibition of CYP2C9 (IC50 >10,000 nM) and CYP2D6 (IC50 >6,000 nM) [4][5] suggests that 4-chloro-2-cyclohexyl-6-methylpyrimidine may serve as a scaffold with minimal cytochrome P450 liability, a property that could be leveraged in the design of drug candidates with favorable drug-drug interaction profiles.

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